molecular formula C13H17N5O B4854947 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide

4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Cat. No. B4854947
M. Wt: 259.31 g/mol
InChI Key: QGAPSQABVFAZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide, also known as EPTB, is a chemical compound with potential applications in scientific research. EPTB is a tetrazole derivative that has been shown to have a unique mechanism of action, making it a promising candidate for further study. In

Mechanism of Action

4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide's mechanism of action involves the inhibition of VMAT2. This results in a decrease in monoamine neurotransmitter uptake into synaptic vesicles and a subsequent increase in extracellular levels of these neurotransmitters. The increased availability of neurotransmitters can lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity and induce hyperactivity. It has also been shown to increase dopamine and serotonin levels in the striatum and prefrontal cortex. These effects suggest that 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide may have potential applications in the treatment of disorders such as attention deficit hyperactivity disorder (ADHD) and depression.

Advantages and Limitations for Lab Experiments

One advantage of 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is its specificity for VMAT2. This makes it a useful tool for studying the role of VMAT2 in neuronal function and behavior. However, one limitation of 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is its potential toxicity. It has been shown to cause neurotoxicity in animal studies at high doses, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of interest is the development of new compounds based on the structure of 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide that may have improved efficacy and reduced toxicity. Another area of research is the exploration of 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide's potential applications in the treatment of neurological and psychiatric disorders. Finally, further studies are needed to fully understand the mechanism of action of 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide and its effects on neuronal function and behavior.
Conclusion
In conclusion, 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound with potential applications in scientific research. Its unique mechanism of action and specificity for VMAT2 make it a promising candidate for further study. The synthesis of 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves several steps, and its biochemical and physiological effects have been studied in animal models. While 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has advantages for use in lab experiments, its potential toxicity may limit its use in certain studies. Future research on 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide should focus on the development of new compounds, exploring its potential applications in the treatment of neurological and psychiatric disorders, and further understanding its mechanism of action.

Scientific Research Applications

4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide can modulate the release of these neurotransmitters and affect neuronal activity.

properties

IUPAC Name

4-ethyl-N-(2-propyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-3-9-18-16-13(15-17-18)14-12(19)11-7-5-10(4-2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAPSQABVFAZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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